4,6-difluoro-1H-indole-2,3-dione

概要

説明

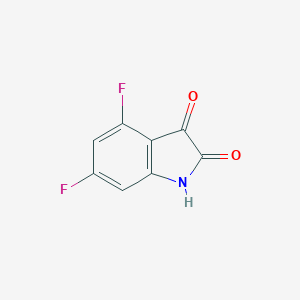

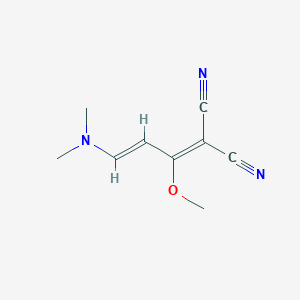

4,6-Difluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 4,6-difluoro-1H-indole-2,3-dione involves two stages . In the first stage, the product from stage 1 (21.1 g, 105 mmol) is added to 50-60° C. hot concentrated sulfuric acid (115 ml) over 15 min. The mixture is then heated to 100° C., stirred for 30 min and, after cooling to room temperature, poured slowly onto ice (1.2 kg). The precipitated solid is filtered off, washed neutral with water, and dried over phosphorus pentoxide in a desiccator .Molecular Structure Analysis

The molecular structure of 4,6-difluoro-1H-indole-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code is 1S/C8H3F2NO2/c9-3-1-4 (10)6-5 (2-3)11-8 (13)7 (6)12/h1-2H, (H,11,12,13) and the InChI key is YIVXDNUTNIKQMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,6-Difluoro-1H-indole-2,3-dione is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.11 . The compound is very soluble, with a solubility of 2.32 mg/ml or 0.0127 mol/l according to ESOL, and 6.13 mg/ml or 0.0335 mol/l according to Ali .科学的研究の応用

Antibacterial and Antifungal Activities

4,6-Difluoro-1H-indole-2,3-dione and its derivatives have been synthesized and evaluated for antimicrobial activities. A study by Chundawat et al. (2016) demonstrated that some synthesized compounds showed good antimicrobial activities against bacteria and fungi, highlighting their potential in pharmaceutical applications (Chundawat et al., 2016).

Chemosensor Applications

Research by Fahmi et al. (2019) explored the use of 1H-indole-2,3-dione as a chemosensor. It was found to have a high sensing capability and selective detection for Fe3+ ions, indicating its potential in environmental and analytical chemistry (Fahmi et al., 2019).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of a variety of heterocyclic compounds, which are useful in drug synthesis. Garden and Pinto (2001) discussed its role in synthesizing indoles and quinolines and its function as a biochemical process modulator (Garden & Pinto, 2001).

Anticorrosion and Antibacterial Evaluation

1H-Indole-2,3-dione, a compound similar to 4,6-difluoro-1H-indole-2,3-dione, has been studied for its anticorrosion and antibacterial properties. Yanhong Miao (2014) highlighted its effectiveness as an inhibitor against metal corrosion and its antibacterial activities (Yanhong Miao, 2014).

Safety And Hazards

The safety information for 4,6-difluoro-1H-indole-2,3-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

4,6-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXDNUTNIKQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562625 | |

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-difluoro-1H-indole-2,3-dione | |

CAS RN |

126674-93-9 | |

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)